molecular formula C7H12ClNO2 B1461611 2-chloro-N-(oxan-4-yl)acetamide CAS No. 1154931-91-5

2-chloro-N-(oxan-4-yl)acetamide

Cat. No. B1461611
M. Wt: 177.63 g/mol
InChI Key: JIJDOHAQHVHRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(oxan-4-yl)acetamide is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(oxan-4-yl)acetamide is 1S/C7H12ClNO2/c8-5-7(10)9-6-1-3-11-4-2-6/h6H,1-5H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Pharmacological Activities of Phenoxy Acetamide and Its Derivatives

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which are potential therapeutic candidates .
    • Method : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .
    • Results : The study provides a literature survey of the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework, providing information regarding pharmacologically interesting compounds of widely different composition .
  • Synthesis of Oxazole and Thiazole Derivatives

    • Field : Pharmaceutical Chemistry
    • Application : The compound is used in the synthesis of oxazole and thiazole derivatives, which have marked biological activities like antibacterial, antifungal, and anti-inflammatory .
    • Method : The reaction of anilines with chloroacetyl chloride produces an intermediate, which undergoes condensation with urea and thiourea under microwave irradiation in the presence of ethanol to produce oxazole and thiazole derivatives .
    • Results : The synthesized compounds showed moderate antibacterial activity .
  • Crystal Structure and Hirshfeld Surface Analysis

    • Field : Crystallography
    • Application : The compound is used in the synthesis of N-aryl-acetamides .
    • Method : The synthesis, molecular and crystal structure, and Hirshfeld surface analysis of the title compound, 2-chloro-N-(4-methoxyphenyl)acetamide, are reported .
    • Results : The study provides a detailed analysis of the crystal structure of the compound .
  • Synthesis of New Benzothiazole Based Anti-Tubercular Compounds

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of new benzothiazole based anti-tubercular compounds .
    • Method : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Synthesis of Benzothiazole Derivatives as Anticonvulsant Agents

    • Field : Pharmaceutical Chemistry
    • Application : The compound is used in the synthesis of benzothiazole derivatives having acetamido and carbothioamido pharmacophore as anticonvulsant agents .
    • Method : A new series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides were synthesized and characterized by IR, 1H NMR, mass and elemental analysis .
    • Results : In vivo anticonvulsant and acute toxicity screening of all the synthesized compounds showed morpholino and imidazolyl derivatives as promising anticonvulsant lead .
  • Synthesis of New Benzothiazole Based Anti-Tubercular Compounds

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of new benzothiazole based anti-tubercular compounds .
    • Method : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Synthesis of Benzothiazole Derivatives as Anticonvulsant Agents

    • Field : Pharmaceutical Chemistry
    • Application : The compound is used in the synthesis of benzothiazole derivatives having acetamido and carbothioamido pharmacophore as anticonvulsant agents .
    • Method : A new series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides were synthesized and characterized by IR, 1H NMR, mass and elemental analysis .
    • Results : In vivo anticonvulsant and acute toxicity screening of all the synthesized compounds showed morpholino and imidazolyl derivatives as promising anticonvulsant lead .
  • Synthesis and Biological Significance of N-(4-(4-Bromophenyl) Thiazol-2-yl)-2-Chloroacetamide Derivatives

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents .
    • Method : The synthesis, molecular modelling and biological significance of these derivatives are reported .
    • Results : The study provides a detailed analysis of the biological significance of these derivatives .

Safety And Hazards

The safety information for 2-chloro-N-(oxan-4-yl)acetamide indicates that it may be harmful if swallowed, inhaled, or in contact with skin . The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may be harmful if inhaled .

properties

IUPAC Name

2-chloro-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c8-5-7(10)9-6-1-3-11-4-2-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJDOHAQHVHRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(oxan-4-yl)acetamide

CAS RN

1154931-91-5
Record name 2-chloro-N-(oxan-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(oxan-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(oxan-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(oxan-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(oxan-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(oxan-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(oxan-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.